molecular formula C19H22N2O3 B2412077 N-(2-ethylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide CAS No. 2034444-31-8

N-(2-ethylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Cat. No.: B2412077
CAS No.: 2034444-31-8
M. Wt: 326.396
InChI Key: UUAYRAWEBYNSRP-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

N-(2-ethylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

Future research on this compound could involve exploring its potential biological activity, given the presence of a nicotinamide group. Additionally, studies could be conducted to optimize its synthesis and characterize its physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide typically involves a multi-step process. One common synthetic route includes:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of 2-chloronicotinic acid with ammonia or an amine under suitable conditions.

    Substitution with Ethylphenyl Group:

    Attachment of Tetrahydrofuran-2-yl Methoxy Group: The final step involves the etherification of the nicotinamide derivative with tetrahydrofuran-2-yl methanol under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nicotinamide core or the substituent groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethylphenyl)-6-methoxynicotinamide: Lacks the tetrahydrofuran-2-yl group, which may result in different biological activities.

    N-(2-methylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide: Substitution of the ethyl group with a methyl group can alter the compound’s properties.

    N-(2-ethylphenyl)-6-((tetrahydropyran-2-yl)methoxy)nicotinamide: Replacement of tetrahydrofuran with tetrahydropyran can impact the compound’s reactivity and interactions.

Uniqueness

N-(2-ethylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(2-ethylphenyl)-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-2-14-6-3-4-8-17(14)21-19(22)15-9-10-18(20-12-15)24-13-16-7-5-11-23-16/h3-4,6,8-10,12,16H,2,5,7,11,13H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUAYRAWEBYNSRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)OCC3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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